Superior Suzuki Coupling Yields via N-Tosyl Protection Relative to Unprotected Indole Substrates
N-Protected indoles, including tosyl-protected derivatives, enable significantly higher yields in Suzuki-Miyaura cross-coupling reactions compared to unprotected indole analogs. Systematic studies demonstrate that coupling yields with indoles as the aryl halide partner improve from 0–40% for unprotected substrates to >80% for N-protected indoles under identical palladium-catalyzed conditions [1]. This yield differential stems from elimination of N-H deprotonation side reactions and reduced catalyst poisoning by the free indole nitrogen.
| Evidence Dimension | Suzuki-Miyaura cross-coupling yield (indole as aryl halide partner) |
|---|---|
| Target Compound Data | Expected yield >80% (inferred for N-tosyl protected indole class) |
| Comparator Or Baseline | Unprotected indole: 0–40% yield under identical conditions |
| Quantified Difference | 2× to >20× yield improvement |
| Conditions | Pd-catalyzed Suzuki coupling with arylboronic acids/esters |
Why This Matters
For medicinal chemistry library synthesis, this yield differential translates to 2–20× more product per reaction, directly reducing cost per compound and enabling high-throughput parallel synthesis workflows that fail with unprotected substrates.
- [1] Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. View Source
